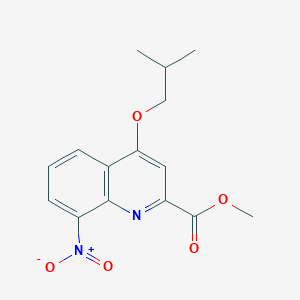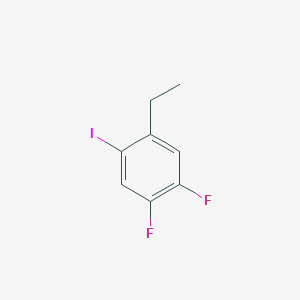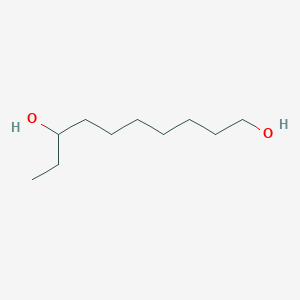![molecular formula C14H22N2O B14228832 N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide CAS No. 821779-99-1](/img/structure/B14228832.png)
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formamide group attached to a 2,4,6-trimethylphenyl ring and a 3-(methylamino)propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide typically involves the reaction of 2,4,6-trimethylaniline with formic acid and 3-(methylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but lacks the 3-(methylamino)propyl chain.
N,N-Bis[3-(methylamino)propyl]methylamine: Contains a similar 3-(methylamino)propyl chain but differs in the overall structure.
Uniqueness
N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is unique due to the combination of the formamide group, 2,4,6-trimethylphenyl ring, and 3-(methylamino)propyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
821779-99-1 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N-[3-(methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide |
InChI |
InChI=1S/C14H22N2O/c1-11-8-12(2)14(13(3)9-11)16(10-17)7-5-6-15-4/h8-10,15H,5-7H2,1-4H3 |
Clé InChI |
AFSCCSFAAHISSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N(CCCNC)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


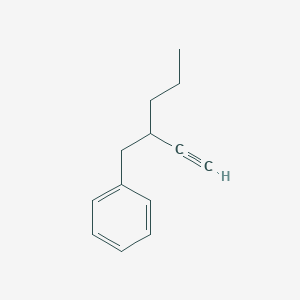

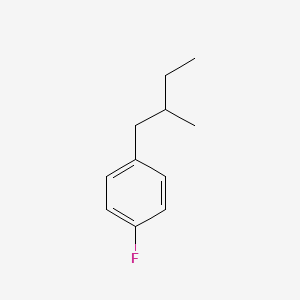
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
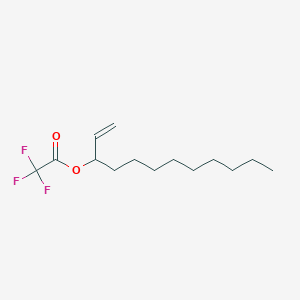
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
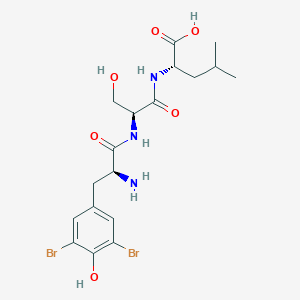
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
